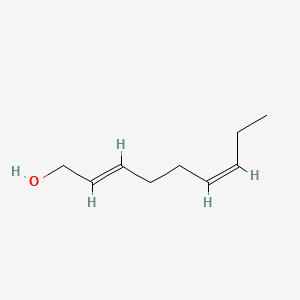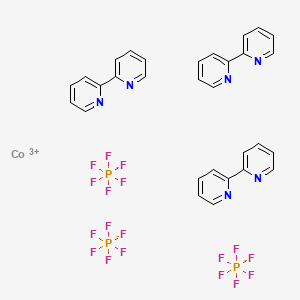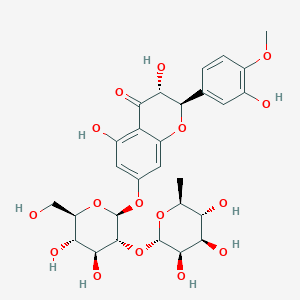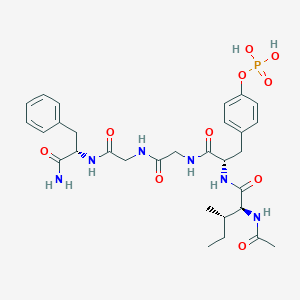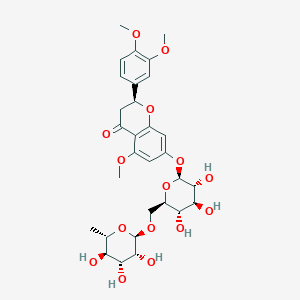
ZM 323881 hydrochloride
Vue d'ensemble
Description
ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 (IC 50 = 2 nM) over VEGFR-1 and a range of other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR, and erbB2 (IC 50 > 50 μ M) .
Molecular Structure Analysis
The molecular formula of ZM 323881 hydrochloride is C22H18FN3O2 · HCl . The molecular weight is 411.86 . The InChI code is 1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H .Physical And Chemical Properties Analysis
ZM 323881 hydrochloride is a powder that is white to beige in color . It has a solubility of 10 mg/mL in DMSO . The storage temperature is 2-8°C .Applications De Recherche Scientifique
1. Application in Veterinary Medicine
- Zilpaterol Hydrochloride in Beef Industry
- Research indicates that Zilpaterol hydrochloride (ZH), a beta-adrenergic agonist similar to ZM 323881, has been approved for use in beef cattle to increase weight gain, improve feed efficiency, and enhance carcass leanness. Extensive independent trials have demonstrated significant improvements in these areas, making it a valuable tool in the beef industry (Delmore et al., 2010).
2. Environmental Applications
- Photocatalytic Degradation in Water Treatment
- Recent studies have shown that compounds like oxytetracycline hydrochloride can be efficiently degraded in aquatic environments using photocatalysts. This application is crucial for mitigating the ecological impact of residual antibiotics in aquaculture wastewater (Liu et al., 2022).
3. Material Science and Nanotechnology
- Development of Advanced Materials
- Research in material science has explored the synthesis of polystyrene-polypeptide block copolymers using primary amine hydrochlorides, a category to which ZM 323881 hydrochloride belongs. These materials have applications in various fields due to their unique properties (Dimitrov & Schlaad, 2003).
4. Agricultural Applications
- Soil and Plant Studies
- Zirconium compounds, similar in behavior to ZM 323881 hydrochloride, have been studied for their interaction with soil and plants. Understanding the phytoavailability and environmental impact of such compounds is crucial for assessing potential risks in agricultural settings (Ferrand et al., 2006).
5. Forensic Science
- Drug Conversion in Embalming Fluid
- In forensic toxicology, the stability of compounds like sertraline hydrochloride in embalming fluids has been studied. Such research is vital for accurate post-mortem drug analysis, as certain drugs can convert to different forms during the embalming process (Suma & Sai Prakash, 2006).
6. Pharmaceutical Research
- Drug Development and Analysis
- Research has been conducted on the synthesis of specific compounds like Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride, demonstrating the importance of hydrochloride compounds in pharmaceutical synthesis and drug development (Jian, 2006).
Mécanisme D'action
ZM 323881 hydrochloride acts as a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 (IC 50 = 2 nM) over VEGFR-1 and a range of other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR, and erbB2 (IC 50 > 50 μ M) .
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHWGLIYGJSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZM 323881 hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




